2-Amino-7-azaspiro[3.5]nonane
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Overview
Description
7-azaspiro[35]nonan-2-amine is a spirocyclic amine compound with the molecular formula C8H16N2 It is characterized by a unique spirocyclic structure, which consists of a nonane ring fused with an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-azaspiro[3.5]nonan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with N-Boc-4-piperidone.
Wittig Reaction: N-Boc-4-piperidone undergoes a Wittig reaction to form N-Boc-4-methylenepiperidine.
Cyclization: The intermediate is then subjected to a [2+2] cyclization reaction using trichloroacetyl chloride catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone.
Reduction: The azaspiro ketone intermediate is reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature.
Deprotection: Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid in ethyl acetate to yield 7-azaspiro[3.5]nonan-2-amine.
Industrial Production Methods
The industrial production of 7-azaspiro[3.5]nonan-2-amine follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and conditions that ensure high product purity, making it suitable for batch production .
Chemical Reactions Analysis
Types of Reactions
7-azaspiro[3.5]nonan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of 7-azaspiro[3.5]nonan-2-amine.
Reduction: Reduced amine derivatives.
Substitution: Halogenated spirocyclic compounds.
Scientific Research Applications
7-azaspiro[3.5]nonan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-azaspiro[3.5]nonan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy as an enzyme inhibitor or receptor ligand. The compound’s effects are mediated through pathways involving neurotransmitter modulation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
7-methyl-7-azaspiro[3.5]nonan-2-amine: This compound has a similar spirocyclic structure but with a methyl group substitution.
2-oxa-7-azaspiro[3.5]nonane: This compound features an oxygen atom in the spirocyclic ring.
Uniqueness
7-azaspiro[3.5]nonan-2-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and organic synthesis make it a valuable compound in scientific research .
Properties
IUPAC Name |
7-azaspiro[3.5]nonan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-5-8(6-7)1-3-10-4-2-8/h7,10H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZWTOSNZDCFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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